

# Synthesis of 2H-1,4-Benzoxazin-3(4H)-one Derivatives

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## Compound of Interest

Compound Name: 2H-1,4-Benzoxazin-3(4H)-one

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The synthesis of the **2H-1,4-benzoxazin-3(4H)-one** core and its derivatives has been approached through several efficient methods. Common strategies involve the cyclization of substituted 2-aminophenols or 2-nitrophenols.

## General Synthetic Pathways

One prevalent method involves a two-step process starting from 2-nitrophenols. This includes an initial O-alkylation followed by a reductive cyclization.[4][5] Another common approach is the reaction of 2-aminophenols with various reagents, such as chloroacetyl chloride or  $\alpha$ -bromoalkanoates, often under basic conditions.[6][7] More advanced, one-pot synthesis procedures using microwave heating or copper-catalyzed cascade reactions have also been developed to improve efficiency and yield.[6]

## Experimental Protocols

Protocol 1: Synthesis of 2-Alkyl-**2H-1,4-benzoxazin-3(4H)-ones** via Reductive Cyclization[4][5]

This protocol describes a two-step synthesis starting from 2-nitrophenols.

- Step 1: O-alkylation of 2-nitrophenols.
  - To a solution of the appropriate 2-nitrophenol in a suitable solvent (e.g., acetone), an excess of a base such as potassium carbonate ( $K_2CO_3$ ) is added.
  - The corresponding methyl 2-bromoalkanoate is added dropwise to the mixture.

- The reaction mixture is refluxed for several hours until the starting material is consumed (monitored by TLC).
- After cooling, the mixture is filtered, and the solvent is evaporated under reduced pressure. The residue is then purified to yield the 2-nitro ester intermediate.
- Step 2: Reductive Cyclization.
  - The 2-nitro ester intermediate is dissolved in an appropriate solvent (e.g., ethanol, acetic acid).
  - A reducing agent, such as iron powder in the presence of acetic acid (Fe/AcOH) or zinc powder with ammonium chloride (Zn/NH<sub>4</sub>Cl), is added to the solution.[\[8\]](#)
  - The mixture is heated or stirred at room temperature until the reduction and subsequent cyclization are complete.
  - The catalyst is filtered off, and the solvent is removed in vacuo.
  - The crude product is purified by recrystallization or column chromatography to afford the desired 2-alkyl-**2H-1,4-benzoxazin-3(4H)-one**.

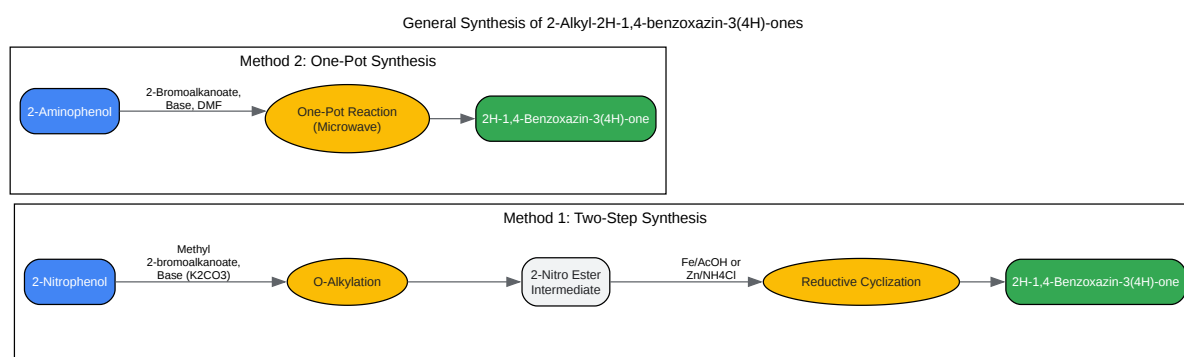
#### Protocol 2: One-Pot Synthesis from 2-Aminophenols[\[6\]](#)

This protocol outlines a microwave-assisted, one-pot synthesis.

- A mixture of a 2-aminophenol and a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMF) is prepared in a microwave reactor vessel.
- The appropriate 2-bromoalkanoate is added to the mixture.
- The reaction vessel is sealed and subjected to microwave irradiation at a specified temperature and time.
- After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

- The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by column chromatography to yield the final 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazine.

## Synthesis Workflow Diagram



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Caption: Synthetic routes to **2H-1,4-benzoxazin-3(4H)-one** derivatives.

## Biological Activities and Quantitative Data

Derivatives of **2H-1,4-benzoxazin-3(4H)-one** have demonstrated a remarkable range of pharmacological activities. This section summarizes the key findings and presents quantitative data in tabular format.

### Anticancer Activity

A significant area of research has focused on the anticancer potential of these compounds.[2][9][10] Derivatives have been shown to inhibit the proliferation of various cancer cell lines, including those of the lung, liver, breast, and colon.[2][10] The mechanism of action often involves inducing DNA damage, apoptosis, and autophagy.[9][11][12]

Table 1: Anticancer Activity of **2H-1,4-Benzoxazin-3(4H)-one** Derivatives

Compound	Cell Line	Activity Type	IC <sub>50</sub> (μM)	Reference
14b	A549 (Lung)	Cytotoxicity	7.59 ± 0.31	[2][10]
14c	A549 (Lung)	Cytotoxicity	18.52 ± 0.59	[2][10]
c5	Huh-7 (Liver)	Cytotoxicity	28.48	[9][11][12]
c14	Huh-7 (Liver)	Cytotoxicity	32.60	[9][11][12]
c16	Huh-7 (Liver)	Cytotoxicity	31.87	[9][11][12]
c18	Huh-7 (Liver)	Cytotoxicity	19.05	[9][11][12]
12g	Breast Cancer	EGFR Inhibition	0.46	[9][11]
9u	Platelet Aggregation	Inhibition	9.20	[13]

## Antifungal Activity

Several **2H-1,4-benzoxazin-3(4H)-one** derivatives have been screened for their antifungal properties against various phytopathogenic fungi.[4]

Table 2: Antifungal Activity of **2H-1,4-Benzoxazin-3(4H)-one** Derivatives

Compound	Fungal Strain	Concentration	Mycelial Growth Inhibition (%)	Reference
4a	Rhizoctonia solani	100 mg L <sup>-1</sup>	100	[4]
6	Fusarium culmorum	100 mg L <sup>-1</sup>	100	[4]
6	Phytophthora cactorum	100 mg L <sup>-1</sup>	100	[4]
6	Rhizoctonia solani	100 mg L <sup>-1</sup>	100	[4]
6	Phytophthora cactorum	20 mg L <sup>-1</sup>	72	[4]
4a, 4g, 6	Various Fungi	200 mg L <sup>-1</sup>	100	[4]
5L	Gibberella zeae	EC <sub>50</sub>	20.06 µg/mL	[14]
5o	Gibberella zeae	EC <sub>50</sub>	23.17 µg/mL	[14]
5q	Pellicularia sasakii	EC <sub>50</sub>	26.66 µg/mL	[14]
5r	Phytophthora infestans	EC <sub>50</sub>	15.37 µg/mL	[14]

## Anti-inflammatory Activity

The anti-inflammatory properties of these derivatives have been investigated, particularly in the context of neuroinflammation.[15][16] Compounds have been shown to reduce the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-induced microglial cells.[15][16]

Table 3: Anti-inflammatory Activity of **2H-1,4-Benzoxazin-3(4H)-one** Derivatives

Compound	Cell Line	Activity	Effect	Reference
e2, e16, e20	BV-2 (Microglia)	NO Production	Significant reduction at 10 $\mu$ M	[15][16]
e2, e16, e20	BV-2 (Microglia)	Pro-inflammatory Cytokines (IL-1 $\beta$ , IL-6, TNF- $\alpha$ )	Significant decrease in transcription levels	[15][16]
e2, e16, e20	BV-2 (Microglia)	iNOS, COX-2	Downregulation of transcription and protein levels	[16]
3d	Animal Model	Rat Paw Edema	62.61% inhibition	[17]
3d	Animal Model	Acetic Acid-induced Writhing	62.36% protection	[17]

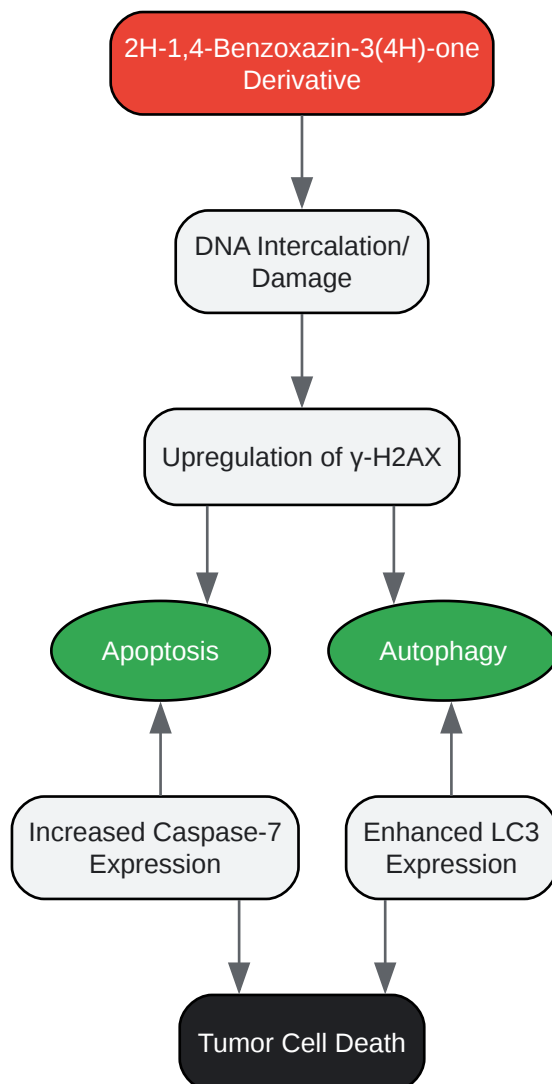
## Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which **2H-1,4-benzoxazin-3(4H)-one** derivatives exert their biological effects is crucial for rational drug design. Key pathways identified include the induction of apoptosis and autophagy in cancer cells and the modulation of inflammatory responses.

## Induction of Apoptosis and Autophagy in Cancer Cells

In cancer cells, certain derivatives have been shown to induce DNA damage, which subsequently triggers programmed cell death (apoptosis) and cellular self-digestion (autophagy).[9][11][12] A key indicator of DNA damage is the upregulation of  $\gamma$ -H2AX.[9][11] This leads to the activation of apoptotic pathways, evidenced by increased expression of executioner caspases like caspase-7.[9][11] Concurrently, these compounds can activate autophagy, as shown by enhanced expression of LC3, a key marker for autophagosome formation.[9][11]

## Anticancer Mechanism of Action



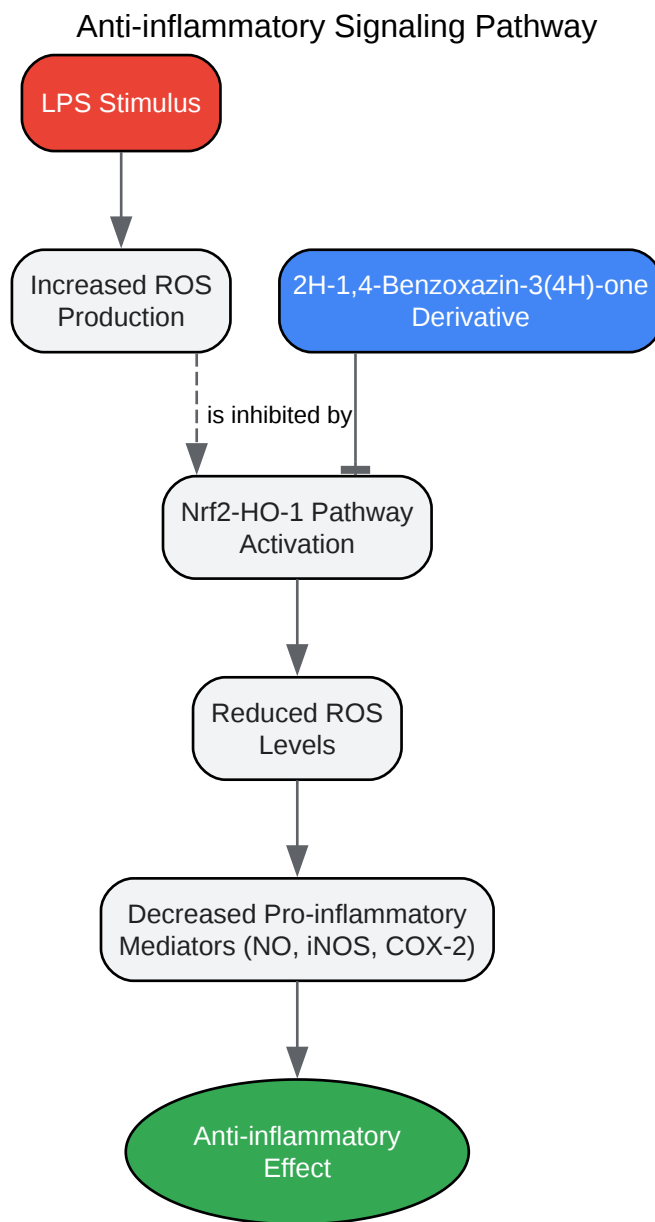
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Caption: Apoptosis and autophagy induction by benzoxazinone derivatives.

## Anti-inflammatory Mechanism via Nrf2-HO-1 Pathway

In the context of inflammation, particularly in microglial cells, derivatives of **2H-1,4-benzoxazin-3(4H)-one** have been found to exert their effects by activating the Nrf2-HO-1 signaling pathway.[15] This pathway is a key regulator of cellular antioxidant responses. Under inflammatory conditions (e.g., induced by LPS), there is an increase in reactive oxygen species (ROS). The benzoxazinone derivatives promote the activation of Nrf2, which then translocates to the nucleus and induces the expression of antioxidant enzymes like heme oxygenase-1

(HO-1). This leads to a reduction in ROS levels and a subsequent decrease in the production of pro-inflammatory mediators like NO, iNOS, and COX-2.[15][16]



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Caption: Nrf2-HO-1 pathway modulation by benzoxazinone derivatives.

## Conclusion

The **2H-1,4-benzoxazin-3(4H)-one** scaffold continues to be a highly valuable template in the design of novel therapeutic agents. The diverse biological activities, including potent



anticancer, antifungal, and anti-inflammatory effects, highlight its versatility. The synthetic accessibility of this core allows for extensive structural modifications, enabling the fine-tuning of its pharmacological profile. The mechanistic insights, particularly the induction of apoptosis and autophagy and the modulation of the Nrf2-HO-1 pathway, provide a solid foundation for future drug development efforts. This guide serves as a comprehensive resource to facilitate further research and exploitation of this promising class of heterocyclic compounds.

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